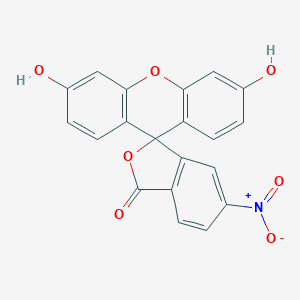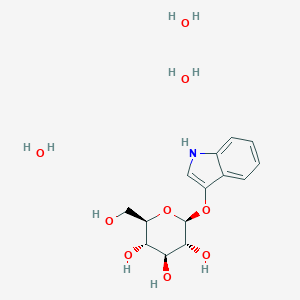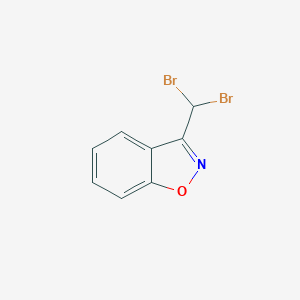
6-Nitrofluoresceína
Descripción general
Descripción
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-, also known as Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-, is a useful research compound. Its molecular formula is C20H11NO7 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tinte fluorescente
La 6-Nitrofluoresceína se puede utilizar como tinte fluorescente . El tinte fluorescente es la parte central de las sondas fluorescentes y requiere la selección de un tinte fluorescente adecuado. Típicamente, los tintes fluorescentes deben tener alta intensidad de fluorescencia, buena estabilidad y baja toxicidad .
Indicador fluorescente
El tinte 3′-aminofluoresceína podría utilizarse como indicador fluorescente sensible a la capacidad de enlace de hidrógeno del solvente . También podría servir como una plataforma para sintetizar sondas moleculares fluorescentes para la investigación bioquímica .
Sondas moleculares
La this compound se puede utilizar para crear diferentes sondas moleculares para la investigación bioquímica y biomédica . Estas sondas se utilizan ampliamente en varios campos, como el biomédico, la monitorización ambiental y la seguridad alimentaria .
Terapia fotodinámica
Las aminofluoresceínas que llevan el grupo NH2 en las posiciones 4′ o 5′ se utilizan ampliamente como plataformas para crear diferentes sondas moleculares para la investigación bioquímica y biomédica, tanto para el diagnóstico como para la terapia fotodinámica .
Diagnóstico
Como se mencionó anteriormente, la this compound se puede utilizar en diagnóstico . El desarrollo de nuevas sondas fluorescentes y la mejora de las existentes se ha convertido en un punto álgido de la investigación .
Monitorización ambiental
Las sondas fluorescentes, que se pueden crear utilizando this compound, se han utilizado ampliamente en la monitorización ambiental
Mecanismo De Acción
Target of Action
Fluorescein derivatives are generally known for their excellent fluorescence and other photophysical properties . They are often used as dyes in various areas .
Mode of Action
The mode of action of 6-Nitrofluorescein is primarily through its fluorescence properties. The fluorescence lifetime (τ f), emission quantum yield (Φ f), absorption, and emission spectral data of fluorescein derivatives, including 6-Nitrofluorescein, have been studied . Both Φ f and τ f are remarkably dependent on the substitution on either xanthene or phenyl rings . The rate constant of the radiation process is a constant value, while the rate constant of the non-radiation process varies with both the structure and the solvent used .
Biochemical Pathways
Fluorescein derivatives are often used in proteomics research , suggesting that they may interact with proteins and potentially influence related biochemical pathways.
Pharmacokinetics
Fluorescein and its derivatives are known to be absorbed systemically via conjunctiva and sclera, and a large volume is cleared out of the eye with the tears .
Result of Action
The primary result of 6-Nitrofluorescein’s action is its fluorescence properties. These properties make it a versatile functional dye, useful in various applications . The fluorescence lifetimes, quantum yields, and emission maxima of fluorescein derivatives, including 6-Nitrofluorescein, have been measured under the same conditions in ethanol and PBS buffer .
Action Environment
The action of 6-Nitrofluorescein is influenced by environmental factors such as the solvent used. The rate constant of the non-radiation process of fluorescein derivatives is varied with both the structure and the solvent used . This suggests that the fluorescence properties of 6-Nitrofluorescein can be influenced by the environment in which it is used.
Análisis Bioquímico
Biochemical Properties
6-Nitrofluorescein plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules, primarily through its fluorescent properties. For instance, 6-Nitrofluorescein can be used to label proteins and nucleic acids, allowing researchers to track these molecules in complex biological systems. The compound’s interactions are mainly non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate its binding to target biomolecules .
Cellular Effects
6-Nitrofluorescein affects various types of cells and cellular processes. It is commonly used in cell imaging to study cell morphology, intracellular trafficking, and other dynamic processes. The compound influences cell function by acting as a fluorescent probe, which can be used to monitor changes in cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Nitrofluorescein can be used to visualize the distribution of specific proteins within cells, providing insights into their functional roles .
Molecular Mechanism
The molecular mechanism of 6-Nitrofluorescein involves its ability to fluoresce upon excitation with light of a specific wavelength. This property is due to the presence of the nitro group, which enhances the compound’s fluorescence. At the molecular level, 6-Nitrofluorescein binds to biomolecules through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. These interactions allow the compound to act as a fluorescent marker, enabling the visualization of biomolecules in various biological contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitrofluorescein can change over time. The compound is relatively stable under standard laboratory conditions, but its fluorescence can degrade upon prolonged exposure to light and air. This degradation can affect the accuracy of fluorescence-based assays, making it essential to store the compound in dark, airtight containers to maintain its stability. Long-term studies have shown that 6-Nitrofluorescein can retain its fluorescent properties for extended periods if stored properly .
Dosage Effects in Animal Models
The effects of 6-Nitrofluorescein vary with different dosages in animal models. At low doses, the compound is generally non-toxic and can be used safely for imaging and diagnostic purposes. At high doses, 6-Nitrofluorescein can exhibit toxic effects, including cellular damage and oxidative stress. These adverse effects are dose-dependent, highlighting the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing the compound’s utility .
Metabolic Pathways
6-Nitrofluorescein is involved in various metabolic pathways, primarily related to its role as a fluorescent marker. The compound can be metabolized by cellular enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s fluorescence properties, making it essential to consider metabolic stability when designing experiments. Additionally, 6-Nitrofluorescein can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Nitrofluorescein is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. This distribution is crucial for its function as a fluorescent marker, as it allows the compound to reach its target sites within cells and tissues. The localization and accumulation of 6-Nitrofluorescein can be influenced by various factors, including its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-Nitrofluorescein is determined by its interactions with cellular components and its chemical properties. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its targeting signals and post-translational modifications. This localization is essential for its function as a fluorescent marker, as it allows researchers to visualize specific cellular structures and processes .
Propiedades
IUPAC Name |
3',6'-dihydroxy-5-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGQAIDMYGOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067307 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27402-68-2 | |
| Record name | 3′,6′-Dihydroxy-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27402-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027402682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-6-nitro-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses challenges in synthesizing 5-aminofluorescein, particularly the formation of unwanted byproducts like 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene during reduction. Does the synthesis of 6-aminofluorescein from 6-nitrofluorescein encounter similar challenges?
A1: While the research paper focuses primarily on 5-nitrofluorescein, it highlights a key challenge in synthesizing aminofluoresceins: reductive lactone cleavage. [] This issue arises when using certain reducing agents like hydrogen with Raney nickel. Although the paper doesn't directly investigate 6-nitrofluorescein reduction, it's reasonable to assume that similar challenges could arise.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















